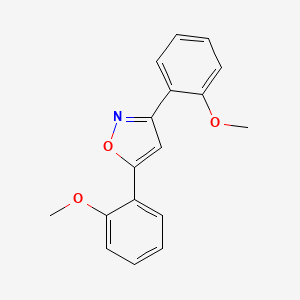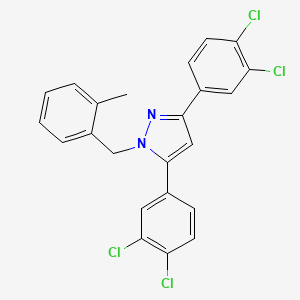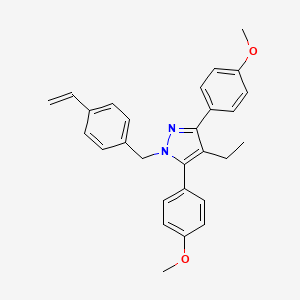![molecular formula C16H17N3O4S B10930911 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10930911.png)
5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazine ring, and a conjugated enone system, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the cyclopentyl and methyl groups. The thiazine ring is then synthesized and coupled with the pyrazole derivative through a series of condensation reactions. The final step involves the formation of the enone system under controlled conditions, such as using a base catalyst and maintaining a specific temperature range.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone system to saturated alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and thiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
5-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[(E)-3-(1-cyclopentyl-3-methylpyrazol-4-yl)prop-2-enoyl]-6-hydroxy-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4S/c1-9-10(8-19(18-9)11-4-2-3-5-11)6-7-12(20)13-14(21)17-16(23)24-15(13)22/h6-8,11,22H,2-5H2,1H3,(H,17,21,23)/b7-6+ |
InChI Key |
QLUSZEGYWYOFAS-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)C2=C(SC(=O)NC2=O)O)C3CCCC3 |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)C2=C(SC(=O)NC2=O)O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10930829.png)
![1-(3,4-dimethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10930848.png)

![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930867.png)
![1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10930869.png)

![1-[4-(4-Chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]azepane](/img/structure/B10930881.png)
![6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-(1-ethyl-1H-pyrazol-3-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930883.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10930884.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10930885.png)
![N-[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10930891.png)
![N-(2,6-dimethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930893.png)

![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10930899.png)
